![molecular formula C7H5ClN2O B580420 2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one CAS No. 1256811-82-1](/img/structure/B580420.png)
2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. It is known for its unique structural properties and reactivity, making it a valuable building block in the synthesis of various bioactive molecules.
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one is the M4 muscarinic acetylcholine receptor . This receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neuronal signaling in the central nervous system.
Mode of Action
This compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators bind to a site on the receptor separate from the primary active site and modify the receptor’s response to its ligand, which in this case is acetylcholine. This can result in changes in the signal transduction pathways activated by the receptor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a one-pot process involving an Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process has been reported . This method uses toluene as the solvent, ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating to increase the overall yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine monohydrate, gold catalysts, and sodium hydride (NaH). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,4-b]pyridin-5-one derivatives, while cyclization reactions can produce polyheterocyclic compounds with potential biological activity .
Aplicaciones Científicas De Investigación
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications, including kinase inhibitors and antimicrobial agents.
Organic Synthesis: The compound is used in the synthesis of complex heterocyclic structures, which are valuable in drug discovery and development.
Biological Studies: It is employed in studies investigating the biological activity of heterocyclic compounds, including their interactions with various biological targets.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: A similar compound with a different substitution pattern, exhibiting distinct biological activities.
Pyrrolo[3,4-b]pyrazine Derivatives: These compounds share a similar core structure but differ in their ring fusion and substitution patterns, leading to varied biological activities.
Uniqueness
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is unique due to its specific substitution with a chlorine atom, which imparts distinct reactivity and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying the structure-activity relationships of heterocyclic compounds.
Propiedades
IUPAC Name |
2-chloro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-6-2-1-4-5(10-6)3-9-7(4)11/h1-2H,3H2,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXPQVGOXFMHOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=N2)Cl)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733831 |
Source


|
| Record name | 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256811-82-1 |
Source


|
| Record name | 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
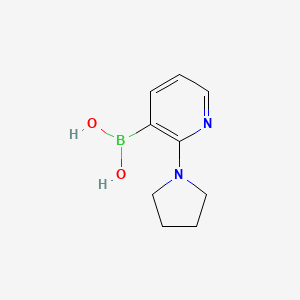
![3-[[5-methyl-3-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B580341.png)
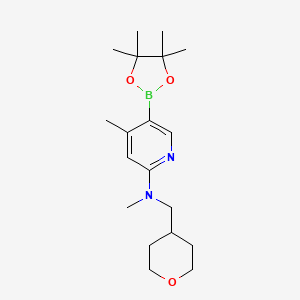


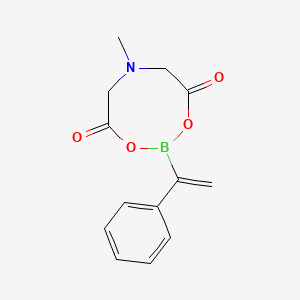

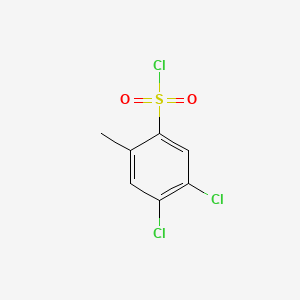


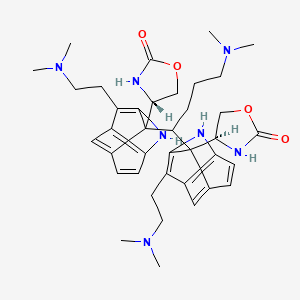
![4-[(Benzyloxy)methyl]-3,3-difluoropiperidine](/img/structure/B580357.png)
![4-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B580360.png)
